molecular formula C3H9ClSi B1616593 Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane CAS No. 20395-57-7

Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane

Cat. No.: B1616593
CAS No.: 20395-57-7
M. Wt: 117.70 g/mol
InChI Key: CRIVIYPBVUGWSC-PZPIEAOKSA-N
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Description

. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it valuable for studies involving isotopic labeling and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane typically involves the deuteration of precursor compounds followed by chlorination. One common method includes the reaction of deuterated propan-2-ol with chlorosilane under controlled conditions to achieve the desired product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated reagents. The chlorination step is usually carried out in specialized reactors designed to handle reactive silane compounds. The purity and isotopic enrichment of the final product are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Alkoxides, amines, and thiols for substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alkoxide can yield an alkoxysilane, while reduction with LiAlH4 can produce a hydrosilane.

Scientific Research Applications

Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane has several scientific research applications, including:

    Isotopic Labeling: Used in studies involving isotopic tracing to understand reaction mechanisms and pathways.

    NMR Spectroscopy: Deuterium labeling enhances the resolution and sensitivity of nuclear magnetic resonance (NMR) spectroscopy.

    Material Science: Employed in the synthesis of deuterated polymers and materials with unique properties.

    Pharmaceutical Research: Investigated for its potential in drug development and metabolic studies.

Mechanism of Action

The mechanism of action of Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane involves its interaction with various molecular targets depending on the specific application. In isotopic labeling studies, the deuterium atoms serve as tracers, allowing researchers to track the movement and transformation of the compound within a system. The pathways involved often include substitution and reduction reactions, where the deuterium atoms provide valuable insights into reaction dynamics.

Comparison with Similar Compounds

Similar Compounds

    Chloro-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane: Similar structure but lacks the dideuterio substitution.

    Chloro-(propan-2-yl)silane: Non-deuterated analog with similar reactivity but different isotopic composition.

    Dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane: Lacks the chlorine atom, affecting its reactivity and applications.

Uniqueness

Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane is unique due to its combination of deuterium and chlorine atoms, making it particularly valuable for isotopic labeling and tracing studies. The presence of deuterium atoms enhances its utility in NMR spectroscopy and other analytical techniques, providing distinct advantages over non-deuterated analogs.

Properties

CAS No.

20395-57-7

Molecular Formula

C3H9ClSi

Molecular Weight

117.70 g/mol

IUPAC Name

chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane

InChI

InChI=1S/C3H9ClSi/c1-3(2)5-4/h3H,5H2,1-2H3/i1D3,2D3,3D,5D2

InChI Key

CRIVIYPBVUGWSC-PZPIEAOKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[Si]([2H])([2H])Cl

SMILES

CC(C)[SiH2]Cl

Canonical SMILES

CC(C)[SiH2]Cl

Origin of Product

United States

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